The Role of Diazinon-d10 in Modern Analytical Research: A Technical Guide
The Role of Diazinon-d10 in Modern Analytical Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the application of Diazinon-d10 in research, focusing on its critical role as an internal standard for the quantitative analysis of the organophosphate pesticide, diazinon (B1670403). This document details the analytical methodologies, presents quantitative performance data, and illustrates a typical experimental workflow for the determination of diazinon in various matrices.
Introduction to Diazinon-d10
Diazinon-d10 is a deuterated analog of diazinon, where ten hydrogen atoms have been replaced with deuterium. This isotopic labeling makes it an ideal internal standard for use in mass spectrometry-based analytical methods, such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1] Because Diazinon-d10 is chemically and physically almost identical to its non-labeled counterpart, it co-behaves with the target analyte during sample preparation and analysis. This allows for the correction of variations in extraction efficiency, sample matrix effects, and instrument response, leading to highly accurate and precise quantification of diazinin.
The primary application of Diazinon-d10 is in the fields of environmental monitoring, food safety, and toxicology for the analysis of pesticide residues in a wide range of samples, including soil, water, agricultural products, and biological tissues.[2][3]
Analytical Methodologies and Quantitative Data
The use of Diazinon-d10 as an internal standard is a cornerstone of robust analytical methods for diazinon quantification. The following tables summarize the quantitative data from various studies, highlighting the performance of these methods across different sample matrices and analytical techniques.
Table 1: Performance of a Gas Chromatography-Mass Spectrometry (GC-MS) Method for Diazinon Analysis using Diazinon-d10
| Parameter | Soil | Water |
| Limit of Detection (LOD) | 0.004 mg/kg | 0.25 µg/L |
| Limit of Quantification (LOQ) | 4.59 - 15.91 ng/mL (in extract) | - |
| Recovery | >92% | 89% |
| Relative Standard Deviation (RSD) | ~6.5% (sandy soil), ~15% (humic soil) | - |
| Reference | [4] | [5] |
Table 2: Performance of a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method for Diazinon Analysis in Food Matrices using Diazinon-d10
| Matrix | Limit of Quantification (LOQ) | Recovery | Relative Standard Deviation (RSD) | Reference |
| Leafy Vegetables | 0.0005 - 0.100 mg/kg | - | <20% | [6] |
| Fruits (Peaches & Cherries) | 0.01 - 4.0 mg/kg | 92.0 - 106.2% | Intra-day: 5.2 - 7.1%, Inter-day: 13.2 - 15.6% |
Experimental Protocols
The following are detailed methodologies for the analysis of diazinon in soil and vegetable matrices using Diazinon-d10 as an internal standard. These protocols are synthesized from established methods to provide a comprehensive guide.
Analysis of Diazinon in Soil by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol is based on a microwave-assisted extraction (MAE) method followed by GC-MS analysis.
3.1.1. Materials and Reagents
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Diazinon analytical standard
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Diazinon-d10 internal standard solution (in a suitable solvent like acetone)
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Methanol, HPLC grade
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Water, deionized
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Dichloromethane, pesticide residue grade
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Sodium sulfate (B86663), anhydrous
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Soil sample, air-dried and sieved
3.1.2. Sample Preparation and Extraction
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Weigh 10 g of the homogenized soil sample into a microwave extraction vessel.
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Spike the sample with a known amount of the Diazinon-d10 internal standard solution.
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Add 20 mL of a water-methanol mixture (e.g., 1:1 v/v) to the vessel.
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Perform microwave-assisted extraction according to the instrument's operational parameters.
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After extraction, allow the vessel to cool and filter the extract.
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Transfer the filtrate to a separatory funnel and add 50 mL of deionized water.
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Perform a liquid-liquid extraction by shaking with 20 mL of dichloromethane. Allow the layers to separate and collect the organic (bottom) layer.
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Repeat the extraction twice more with fresh portions of dichloromethane.
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Combine the organic extracts and dry over anhydrous sodium sulfate.
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Concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen.
3.1.3. GC-MS Analysis
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Gas Chromatograph: Agilent 7890B GC or equivalent
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Mass Spectrometer: Agilent 5977A MSD or equivalent
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Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent
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Injector Temperature: 250°C
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Oven Temperature Program: Initial temperature of 70°C, hold for 2 min, ramp to 280°C at 10°C/min, hold for 5 min.
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Carrier Gas: Helium at a constant flow of 1.2 mL/min
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Ion Source Temperature: 230°C
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Quadrupole Temperature: 150°C
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Ionization Mode: Electron Ionization (EI) at 70 eV
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Acquisition Mode: Selected Ion Monitoring (SIM)
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Diazinon ions: m/z 304, 179, 137
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Diazinon-d10 ions: m/z 314, 189, 147
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Analysis of Diazinon in Vegetables by LC-MS/MS using QuEChERS
This protocol utilizes the widely adopted QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method for sample preparation.
3.2.1. Materials and Reagents
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Diazinon analytical standard
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Diazinon-d10 internal standard solution
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Acetonitrile, HPLC grade
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Magnesium sulfate (MgSO₄), anhydrous
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Sodium chloride (NaCl)
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Primary secondary amine (PSA) sorbent
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C18 sorbent
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Graphitized carbon black (GCB) for pigmented samples
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Formic acid
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Water, ultrapure
3.2.2. Sample Preparation (QuEChERS)
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Homogenize a representative portion of the vegetable sample.
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Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.
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Spike the sample with a known amount of the Diazinon-d10 internal standard solution.
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Add 10 mL of acetonitrile.
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Add 4 g of anhydrous MgSO₄ and 1 g of NaCl.
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Shake vigorously for 1 minute.
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Centrifuge at ≥3000 rcf for 5 minutes.
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Transfer an aliquot of the supernatant (acetonitrile extract) to a dispersive solid-phase extraction (dSPE) tube containing MgSO₄, PSA, and C18 (and GCB if necessary).
-
Shake for 30 seconds and centrifuge at ≥3000 rcf for 5 minutes.
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Take an aliquot of the cleaned extract, filter, and dilute with water containing 0.1% formic acid for LC-MS/MS analysis.
3.2.3. LC-MS/MS Analysis
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Liquid Chromatograph: Agilent 1290 Infinity II or equivalent
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Mass Spectrometer: Agilent 6470 Triple Quadrupole or equivalent
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Column: ZORBAX Eclipse Plus C18 (2.1 x 100 mm, 1.8 µm) or equivalent
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
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Gradient: A suitable gradient to separate diazinon from matrix interferences.
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Flow Rate: 0.3 mL/min
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Ion Source: Electrospray Ionization (ESI), positive mode
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Multiple Reaction Monitoring (MRM) Transitions:
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Diazinon: e.g., 305.1 → 179.1 (quantifier), 305.1 → 137.1 (qualifier)
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Diazinon-d10: e.g., 315.1 → 189.1 (quantifier)
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Experimental Workflow and Logical Relationships
The following diagram illustrates the general workflow for the analysis of diazinon in a given sample matrix using Diazinon-d10 as an internal standard.
Caption: A generalized workflow for the quantitative analysis of diazinon using an internal standard.
Conclusion
Diazinon-d10 is an indispensable tool in modern analytical chemistry for the accurate and reliable quantification of diazinon. Its use as an internal standard in conjunction with powerful analytical techniques like GC-MS and LC-MS/MS allows for the sensitive detection of this pesticide in a variety of complex matrices. The methodologies and data presented in this guide underscore the importance of isotopically labeled standards in ensuring data quality and regulatory compliance in environmental and food safety monitoring.
